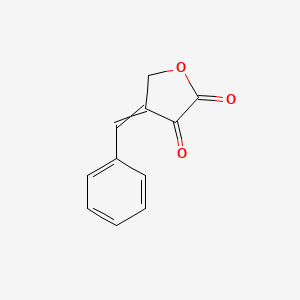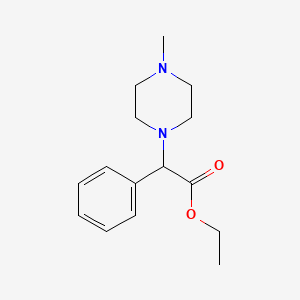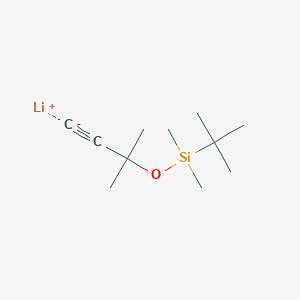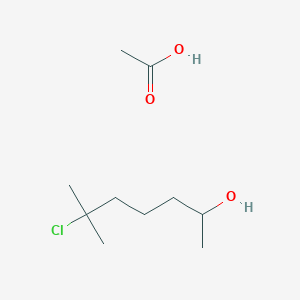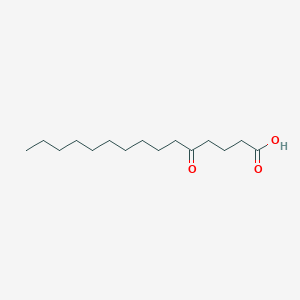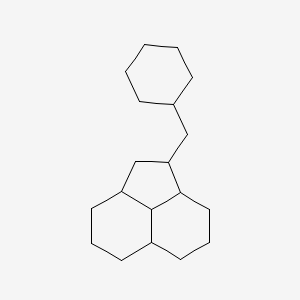
1-(Cyclohexylmethyl)dodecahydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)dodecahydroacenaphthylene is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure, with single bonds between the carbon atoms. This particular compound features a cyclohexylmethyl group attached to a dodecahydroacenaphthylene structure, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)dodecahydroacenaphthylene typically involves multiple steps, starting with the preparation of the cyclohexylmethyl group and the dodecahydroacenaphthylene core. Common synthetic routes include:
Hydrogenation: The dodecahydroacenaphthylene core can be synthesized through the hydrogenation of acenaphthylene under high pressure and temperature conditions.
Alkylation: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)dodecahydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation and other substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Cyclohexylmethyl)dodecahydroacenaphthylene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying cycloalkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)dodecahydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell membranes.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclohexylmethane: Contains a cyclohexyl group attached to a methane molecule.
Dodecahydroacenaphthylene: The core structure without the cyclohexylmethyl group.
Uniqueness
1-(Cyclohexylmethyl)dodecahydroacenaphthylene is unique due to its combination of a cyclohexylmethyl group and a dodecahydroacenaphthylene core, which imparts distinct chemical and physical properties
Properties
CAS No. |
93802-83-6 |
|---|---|
Molecular Formula |
C19H32 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene |
InChI |
InChI=1S/C19H32/c1-2-6-14(7-3-1)12-17-13-16-10-4-8-15-9-5-11-18(17)19(15)16/h14-19H,1-13H2 |
InChI Key |
XBWPEHVHONBVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CC3CCCC4C3C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
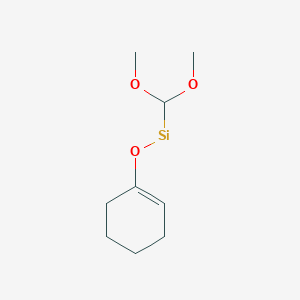
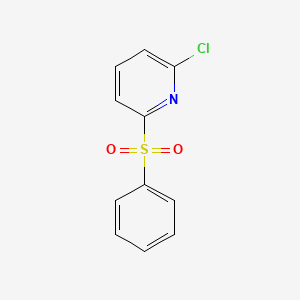
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
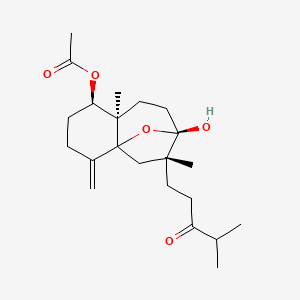
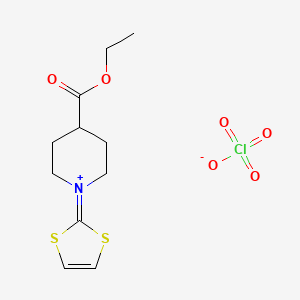
![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
